3-Methyl-5-(trifluoromethoxy)aniline

Description

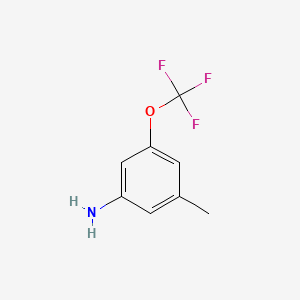

3-Methyl-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol (CAS: 349-55-3). It features a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position on the aniline ring. This compound is used in pharmaceutical synthesis, agrochemical intermediates, and as a precursor for advanced materials due to the electron-withdrawing properties of the trifluoromethoxy group, which enhance stability and reactivity.

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-2-6(12)4-7(3-5)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXWNLUZPMBTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethoxy)aniline. These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment where the compound exerts its effects.

Biochemical Analysis

Biochemical Properties

3-Methyl-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of compounds that inhibit spleen tyrosine kinase, an enzyme involved in signal transduction pathways. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions. Its degradation products and their impact on cellular function need to be further investigated. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which require detailed examination.

Biological Activity

3-Methyl-5-(trifluoromethoxy)aniline is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. Its unique trifluoromethoxy group enhances its biological activity, making it a subject of interest for researchers aiming to develop novel therapeutic agents and agrochemicals.

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its electronic properties and reactivity. The molecular structure can be represented as follows:

- Chemical Formula : C₈H₈F₃NO

- Molecular Weight : 201.15 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines, with an IC50 value indicating effective growth inhibition at low concentrations . The mechanism of action appears to involve the disruption of cellular proliferation pathways, although specific pathways for this compound remain to be elucidated.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focusing on the development of new antimycobacterial agents, derivatives with similar structural features showed potent activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The introduction of trifluoromethyl groups has been shown to enhance potency against various biological targets. For instance, modifications in the position of trifluoromethyl groups significantly affected the activity levels of related compounds, indicating that careful structural tuning could yield more effective derivatives .

Case Study 1: Anticancer Screening

A recent investigation involved synthesizing several derivatives of aniline with varying substitutions, including trifluoromethoxy groups. The study assessed their cytotoxic effects on human cancer cell lines. Compounds with similar structural motifs to this compound exhibited IC50 values ranging from 0.1 µM to 2 µM when tested against pancreatic cancer cells, showcasing their potential as anticancer agents .

Case Study 2: Antimycobacterial Activity

In another study, a series of salicylanilides were screened for their antitubercular activity. Among these, compounds featuring trifluoromethyl substitutions demonstrated significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential application of trifluoromethoxy anilines in treating resistant strains .

Scientific Research Applications

Organic Synthesis

3-Methyl-5-(trifluoromethoxy)aniline serves as a crucial building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through:

- Substitution Reactions : The trifluoromethoxy and methyl groups can participate in electrophilic aromatic substitution, leading to diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form quinones or reduced to generate amines, expanding its utility in synthetic pathways.

Pharmaceutical Development

The trifluoromethoxy group is known to enhance the biological activity of pharmaceutical compounds. Research indicates that derivatives of this compound are being investigated for their potential in drug development due to:

- Improved Efficacy : Compounds with trifluoromethyl groups often exhibit enhanced binding affinity to biological targets, which can lead to increased potency in therapeutic applications.

- Stability : The presence of the trifluoromethoxy group contributes to the stability of drug candidates under physiological conditions, making them more viable for clinical use .

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the development of crop protection agents. Its applications include:

- Pesticides and Herbicides : The compound's unique properties allow it to be incorporated into formulations that protect crops from pests and diseases .

- Research on New Formulations : Ongoing studies are exploring new agrochemical formulations that leverage the unique characteristics of trifluoromethoxy-containing compounds for enhanced performance against agricultural pests .

Case Study 1: Drug Development

Recent studies have focused on synthesizing novel pharmaceutical agents using this compound as a precursor. One study demonstrated that derivatives exhibited significant anti-cancer activity in vitro, highlighting the compound's potential as a scaffold for new therapeutic agents.

Case Study 2: Agrochemical Innovation

A research project aimed at developing new herbicides included the synthesis of several derivatives of this compound. The resulting compounds showed promising efficacy against resistant weed species, suggesting a viable path for enhancing agricultural productivity through innovative chemical solutions.

Comparison with Similar Compounds

Substituent Position and Type

The table below compares substituent positions and types in related compounds:

Key Observations :

- Electronic Effects : The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than trifluoromethyl (-CF₃). This impacts reactivity in electrophilic substitution reactions.

- Steric Effects : Methyl groups introduce less steric hindrance compared to bulkier substituents like ethyl (e.g., 3-Ethyl-2-methyl-5-(trifluoromethyl)aniline, MW: 203.21 g/mol).

Insights :

- Para-substituted trifluoromethoxy derivatives (e.g., 4-(trifluoromethoxy)aniline) show higher acute toxicity than meta-substituted analogs.

- Fluorinated anilines with heterocyclic substituents (e.g., 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline ) are linked to pharmaceutical impurities (e.g., Nilotinib).

Physicochemical Properties

Notes:

- Trifluoromethoxy groups reduce water solubility compared to non-fluorinated anilines.

- Stability is influenced by substituent electron-withdrawing effects.

Preparation Methods

Method Overview

This approach involves the radical-mediated trifluoromethylation of aniline derivatives, particularly at the ortho position relative to the amino group, followed by methylation of the amino group to obtain the target compound.

Key Protocol Features

- Reagents: Use of 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one as the trifluoromethyl source.

- Reaction Conditions: Radical initiation (e.g., with AIBN or peroxide initiators) in inert solvents like chloroform under oxygen-free conditions.

- Temperature: Typically 50–120°C, with higher temperatures required for electron-deficient substrates.

- Mechanism: Radical O-trifluoromethylation followed by thermally induced OCF₃-migration via heterolytic cleavage of the N–OCF₃ bond, generating a nitrenium ion intermediate attacked by trifluoromethoxide at the ortho position.

Procedure Summary

- Dissolve the aniline precursor in degassed chloroform.

- Add the trifluoromethylating reagent and radical initiator.

- Maintain inert atmosphere (argon or nitrogen).

- Heat to the required temperature (generally 50–120°C).

- After completion, isolate the ortho-trifluoromethoxylated aniline derivative.

- Methylate the amino group via standard methylation (e.g., methyl iodide or dimethyl sulfate) to obtain 3-Methyl-5-(trifluoromethoxy)aniline .

Data Table: Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Trifluoromethylation | 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, radical initiator | 50–120°C | 40–70 | Exclusion of oxygen critical |

| O–OCF₃ migration | Thermal, 100–140°C | 100–140°C | 60–80 | Higher temperatures needed for electron-deficient arenes |

Two-Step Synthesis via N-Hydroxy Aniline Derivatives

Method Overview

This approach involves initial synthesis of N-hydroxyaniline derivatives, followed by trifluoromethoxylation and subsequent methylation.

Step 1: Formation of N-Hydroxy Aniline

- Reaction: Nitration of aniline to form nitroaniline, reduction to aniline, then hydroxylation to N-hydroxyaniline.

- Conditions: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl), followed by hydroxylation.

Step 2: O-Trifluoromethylation and Migration

- Reagents: Use of hypervalent iodine reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one).

- Conditions: Similar to the radical-mediated process, with exclusion of oxygen and elevated temperatures for electron-deficient substrates.

Step 3: Methylation of Amino Group

- Reagents: Methyl iodide or dimethyl sulfate.

- Conditions: Reflux in acetone or DMF.

Research Findings

- The method offers regioselectivity for the ortho position.

- Yields depend on substrate electronic properties, generally 50–70%.

Preparation via Nitration and Hydroxylation of Trifluoromethoxybenzene Derivatives

Method Overview

This route involves nitration of trifluoromethoxybenzene, followed by reduction and methylation.

Key Steps

- Nitration: Electrophilic substitution on trifluoromethoxybenzene using concentrated sulfuric and nitric acids, favoring the para isomer.

- Reduction: Conversion of nitro groups to amino groups via catalytic hydrogenation.

- Methylation: Introduction of methyl groups on the amino nitrogen.

Limitations

- Low regioselectivity for ortho substitution.

- Multiple steps with moderate overall yields (~20–30%).

Patented Methods for Meta-Substituted Anilines

Patents and Patent Applications

- Several patents describe processes involving diazotization of meta-nitroaniline followed by hydrolysis and reduction, but these are less efficient for ortho substitution.

- Use of chlorinating agents and hydrofluoric acid for trifluoromethoxybenzene synthesis, followed by nitration and amino group introduction, has been reported with yields around 50%.

Summary of Key Data

| Method | Starting Material | Key Reagents | Typical Temperature | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Radical O-trifluoromethylation | Aniline derivatives | 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one | 50–120°C | 40–70 | Regioselectivity, operational simplicity | Oxygen exclusion critical |

| N-Hydroxy derivative route | Aniline via nitration/reduction | Hypervalent iodine reagents | 100–140°C | 50–70 | Good regioselectivity | Multi-step process |

| Nitration & reduction | Trifluoromethoxybenzene | Concentrated acids, catalytic hydrogenation | 0–80°C | 20–30 | Useful for certain derivatives | Low regioselectivity |

Concluding Remarks

The most efficient and versatile method for synthesizing This compound involves radical-mediated O-trifluoromethylation of suitable aniline precursors, followed by methylation of the amino group. This approach benefits from operational simplicity, broad substrate scope, and high regioselectivity. The key to success is strict exclusion of oxygen during trifluoromethylation and careful control of reaction temperature, especially for electron-deficient substrates requiring higher activation energy.

Further research into optimizing reaction conditions, such as solvent choice and temperature, can enhance yields and scalability, making this methodology suitable for industrial applications.

Q & A

Basic: What are the standard laboratory synthesis protocols for 3-Methyl-5-(trifluoromethoxy)aniline?

Answer:

The synthesis typically involves multi-step reactions, including nitration and catalytic hydrogenation. For example:

- Step 1 : Nitration of a precursor (e.g., 1,2-dichloro-3-methyl-5-(trifluoromethoxy)benzene) under controlled temperatures (-20°C to 80°C) using nitric acid or acetyl nitrate .

- Step 2 : Catalytic hydrogenation of the nitro intermediate using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) in solvents like ethanol or ethyl acetate. Reaction conditions (time, temperature) are optimized to avoid over-reduction .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization from ethanol/water mixtures .

Basic: How is this compound purified post-synthesis?

Answer:

Common purification methods include:

- Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate:petroleum ether from 1:10 to 1:3) to isolate the target compound from byproducts like unreacted nitro precursors or regioisomers .

- Solvent Extraction : Liquid-liquid extraction using ethyl acetate and water, followed by drying over sodium sulfate .

- Distillation : For high-purity requirements, vacuum distillation (e.g., 10–20 mmHg) may be employed if the compound is thermally stable .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

- LCMS/HPLC : To verify molecular weight (e.g., m/z 207 [M+H]⁺) and retention time (e.g., 0.99 minutes under specific conditions) .

- NMR : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons, δ 2.3 ppm for methyl group) and ¹³C NMR (δ 120–125 ppm for CF₃O group) .

- FT-IR : Peaks at ~3400 cm⁻¹ (N–H stretch), 1250–1150 cm⁻¹ (C–F stretches), and 1500 cm⁻¹ (C–N) .

Advanced: How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

Answer:

The trifluoromethoxy (-OCF₃) group is a strong para-directing substituent due to its electron-withdrawing nature. For example:

- In nitration, the -OCF₃ group directs electrophiles to the para position relative to itself, even overriding the influence of other substituents like methyl groups. Minor meta products may form under highly acidic conditions due to partial protonation of the amino group .

- Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Advanced: What are the stability challenges for this compound under acidic or basic conditions?

Answer:

- Acidic Conditions : The trifluoromethoxy group may hydrolyze to -OH at elevated temperatures (>80°C) in concentrated sulfuric or hydrochloric acid. Stability tests (TGA/DSC) are recommended before designing reactions .

- Basic Conditions : The amino group can undergo undesired alkylation or oxidation. Storage in inert atmospheres (N₂/Ar) and avoidance of strong bases like NaOH (>1M) are advised .

Advanced: How is this compound utilized in palladium-catalyzed cross-coupling reactions?

Answer:

The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

- Suzuki Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in toluene/ethanol/water at 80–110°C. Monitoring by TLC ensures completion .

- Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos catalysts. Optimize ligand ratios to suppress side reactions like homocoupling .

Advanced: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 5% acetic acid before disposal .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Advanced: How does this compound interact with biological targets like enzymes?

Answer:

- Enzyme Inhibition Studies : The compound’s trifluoromethoxy group enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450). Competitive inhibition assays (IC₅₀ determination) are performed using fluorogenic substrates .

- Molecular Docking : Simulations (AutoDock Vina) predict binding modes, validated by X-ray crystallography of enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.